molecular formula C12H10IN3O2 B213587 N-(3-acetylphenyl)-4-iodo-1H-pyrazole-3-carboxamide

N-(3-acetylphenyl)-4-iodo-1H-pyrazole-3-carboxamide

Cat. No. B213587
M. Wt: 355.13 g/mol
InChI Key: MRDOYDJTTKQBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-4-iodo-1H-pyrazole-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. This compound is a pyrazole derivative that has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-iodo-1H-pyrazole-3-carboxamide is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inhibiting the activity of enzymes involved in DNA replication and cell division. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-4-iodo-1H-pyrazole-3-carboxamide has been found to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and division. Physiologically, it has been found to reduce inflammation in animal models of rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-acetylphenyl)-4-iodo-1H-pyrazole-3-carboxamide in lab experiments is its potential for use as an antitumor and anti-inflammatory agent. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. One limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-4-iodo-1H-pyrazole-3-carboxamide. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to explore the potential of this compound as a lead compound for the development of new drugs. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-4-iodo-1H-pyrazole-3-carboxamide can be achieved through several methods. One of the most common methods involves the reaction of 3-acetylphenylhydrazine with 4-iodo-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions.

Scientific Research Applications

N-(3-acetylphenyl)-4-iodo-1H-pyrazole-3-carboxamide has been found to have potential applications in pharmaceutical research. This compound has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. Additionally, it has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

N-(3-acetylphenyl)-4-iodo-1H-pyrazole-3-carboxamide

Molecular Formula

C12H10IN3O2

Molecular Weight

355.13 g/mol

IUPAC Name

N-(3-acetylphenyl)-4-iodo-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C12H10IN3O2/c1-7(17)8-3-2-4-9(5-8)15-12(18)11-10(13)6-14-16-11/h2-6H,1H3,(H,14,16)(H,15,18)

InChI Key

MRDOYDJTTKQBML-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=NN2)I

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=NN2)I

Origin of Product

United States

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